
2'-O-tert-Butyldimethylsilyl-5'-O-DMT-inosine 3'-CE phosphoramidite
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Overview
Description
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is a modified ribonucleoside with significant antiviral and anticancer properties. This compound has shown inhibitory activity against DNA synthesis in vitro and is capable of inhibiting the growth of cells infected with influenza A virus, herpes simplex virus type 2, and human lymphocytic leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite involves multiple steps. The starting material, inosine, undergoes protection at the 2’-hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The 5’-hydroxyl group is then protected with 4,4’-dimethoxytrityl chloride (DMT-Cl) in pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using chromatography techniques and characterized using NMR and mass spectrometry .
Chemical Reactions Analysis
Phosphoramidite Activation and Coupling
The compound undergoes activation during solid-phase oligonucleotide synthesis, primarily through acidic detritylation followed by coupling reactions. Key steps include:
Reagents and Conditions
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Detritylation : 3% trichloroacetic acid (TCA) in dichloromethane removes the 5'-DMT group.
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Activation : 0.25 M 5-benzylthio-1H-tetrazole (BTT) in acetonitrile protonates the phosphoramidite .
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Coupling : Reacts with the 5'-OH of the growing oligonucleotide chain under anhydrous conditions (acetonitrile/pyridine, inert atmosphere) .
Step | Reagent | Time | Yield | Selectivity (2' vs 3') |
---|---|---|---|---|
Activation | BTT | 30 sec | >98% | N/A |
Coupling | Phosphoramidite | 2 min | 92–99% | 98.1:1.9 |
Silylation and Tritylation
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2'-O-TBS Protection : Achieved using tert-butyldimethylsilyl chloride (TBS-Cl) with imidazole in DMF, selectively shielding the 2'-hydroxyl .
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5'-O-DMT Protection : 4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridine protects the 5'-OH .
Deprotection of TBS Group
Phosphorylation Protocol (PMC Method)
A streamlined synthesis of the phosphoramidite involves:
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Silylation : 2'-OH protection with TBS-Cl using an organocatalyst (synthesized from valinol and cyclopentyl aldehyde) .
-
Phosphitylation :
Oxidation and Capping
Post-coupling, unreacted 5'-OH groups are capped, and the phosphite triester is oxidized to a phosphate:
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Capping : Acetic anhydride/N-methylimidazole and 1-methylimidazole in THF/pyridine.
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Oxidation : 0.02 M iodine in THF/pyridine/water converts P(III) to P(V).
Mechanistic Insights
Scientific Research Applications
Oligonucleotide Synthesis
The primary application of 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-inosine 3'-CE phosphoramidite is in the synthesis of modified RNA oligonucleotides. The presence of protective groups allows for selective reactions during the synthesis process, facilitating the incorporation of this modified nucleoside into RNA sequences. This modification enhances the stability and resistance to nucleases, making it suitable for therapeutic applications.
Antiviral Research
Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its modifications contribute to higher resistance against enzymatic degradation, which is crucial for developing antiviral therapies. For instance, studies have shown that oligonucleotides synthesized using this phosphoramidite can effectively inhibit viral replication by targeting specific viral RNA sequences .
Cancer Therapeutics
The compound has also been explored for its anticancer properties. Modified oligonucleotides can be designed to target oncogenes or tumor suppressor genes, thereby potentially correcting genetic defects or inhibiting tumor growth. The stability provided by the tert-butyldimethylsilyl group enhances the therapeutic efficacy of these oligonucleotides in cancer models .
Case Studies
Mechanism of Action
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite involves the inhibition of DNA synthesis. The compound targets the DNA polymerase enzyme, preventing the incorporation of nucleotides into the growing DNA strand. This inhibition leads to the cessation of DNA replication and ultimately cell death. The molecular pathways involved include the activation of apoptotic pathways in infected or cancerous cells .
Comparison with Similar Compounds
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is unique due to its specific modifications at the 2’- and 5’-positions, which enhance its stability and specificity. Similar compounds include:
5’-O-DMT-2’-O-tert-Butyldimethylsilyl-Inosine 3’-CE phosphoramidite: Similar structure but different protecting groups.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: Contains a guanosine base instead of inosine.
3’-O-TERT-BUTYLDIMETHYLSILYL-5’-O-DMT-N2-ISOBUTYRYLGUANOSINE 2’-CE PHOSPHORAMIDITE: Another guanosine derivative with different protecting groups .
Biological Activity
2'-O-tert-Butyldimethylsilyl-5'-O-DMT-inosine 3'-CE phosphoramidite is a modified ribonucleoside that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the compound's biological activity, supported by diverse research findings and case studies.
- Molecular Formula : C₄₆H₆₁N₆O₈PSi
- Molecular Weight : 885.07 g/mol
- Appearance : White to light yellow powder, free from visible foreign matter .
The biological activity of this compound is primarily attributed to its structural modifications, which enhance its stability and efficacy against various pathogens and cancer cells. The presence of the tert-butyldimethylsilyl (TBDMS) group at the 2' position of the ribose moiety plays a crucial role in:
- Improving resistance to nucleases.
- Enhancing cellular uptake.
- Modulating immune responses through the induction of interferon (IFN) pathways.
Antiviral Activity
Research indicates that 2'-O-tert-butyldimethylsilyl-5'-O-DMT-inosine exhibits significant antiviral properties against several viruses, including:
- Influenza A Virus
- Herpes Simplex Virus Type 2
In vitro studies have demonstrated that this compound can inhibit viral replication effectively, showcasing an IC50 value in the low nanomolar range, indicating potent antiviral activity .
Anticancer Activity
The compound has also shown promising results in cancer research. A study involving human lymphocytic leukemia cells revealed that treatment with this phosphoramidite led to a marked decrease in cell viability. The antiproliferative effects were assessed using the CCK-8 assay, which indicated an IC50 value of approximately 68 nM for treated cells .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | IC50 Value (nM) | Reference |
---|---|---|---|
Antiviral | Influenza A Virus | Low nM | |
Antiviral | Herpes Simplex Virus | Low nM | |
Anticancer | Human Lymphocytic Leukemia | 68 |
Case Studies
- Interferon-Inducing Activity : In vivo studies showed that mice injected with modified isRNA containing this phosphoramidite exhibited significant increases in serum IFN levels, suggesting an enhancement of the immune response against viral infections .
- Antiproliferative Studies : A series of in vitro experiments demonstrated that varying concentrations of the compound could lead to differential effects on cancer cell lines, providing insights into dose-dependent responses and potential therapeutic windows for clinical applications .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N6O8PSi/c1-31(2)52(32(3)4)61(57-27-15-26-47)59-40-38(58-44(41(40)60-62(10,11)45(5,6)7)51-30-50-39-42(51)48-29-49-43(39)53)28-56-46(33-16-13-12-14-17-33,34-18-22-36(54-8)23-19-34)35-20-24-37(55-9)25-21-35/h12-14,16-25,29-32,38,40-41,44H,15,27-28H2,1-11H3,(H,48,49,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFMOUFQBYZIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N6O8PSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.